molecular formula C12H12N2O2 B13410932 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

Cat. No.: B13410932
M. Wt: 216.24 g/mol
InChI Key: CRSSNYCWXMOYOF-QMMMGPOBSA-N
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Description

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one (CAS# 71444-83-2, Molecular Formula: C12H12N2O2) is a chiral, tricyclic pyrrolo[2,1-c][1,4]benzodiazepine (PBD) derivative of significant interest in medicinal chemistry and oncology research . Pyrrolobenzodiazepines are recognized as "privileged structures" due to their wide range of potential biological activities . Their primary mechanism of action, well-established for related natural products like DC-81 and anthramycin, involves sequence-selective covalent binding to the minor groove of DNA, specifically alkylating the C2-amino group of guanine residues . This DNA interaction can interfere with nucleic acid synthesis and processing, making PBDs a compelling scaffold for developing novel anti-cancer agents . Research into analogous PBD compounds has explored their potential as anxiolytic agents, indicating a broader pharmacological scope . Furthermore, the PBD core structure serves as a key intermediate for synthesizing more complex targeted molecules, including C2-substituted PBDs, dimers, and conjugates designed for enhanced potency and DNA sequence selectivity . This product is intended for research and development purposes only, such as investigating DNA-interactive therapeutics, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1

InChI Key

CRSSNYCWXMOYOF-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H]2C=NC3=C(C=CC=C3O)C(=O)N2C1

Canonical SMILES

C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

a. Multi-step Synthesis via Cyclization of Benzodiazepine Precursors

One of the earliest and most established methods involves the cyclization of appropriately substituted benzodiazepine precursors. This approach typically starts with the synthesis of a suitable ortho-aminobenzoyl derivative, which undergoes intramolecular cyclization to form the benzodiazepine ring system.

  • Key steps include:
    • Formation of a benzodiazepine precursor via condensation of o-phenylenediamine with suitable carbonyl compounds.
    • Cyclization under acidic or basic conditions to generate the benzodiazepine core.
    • Functionalization at specific positions, such as hydroxylation at the 9-position, often achieved through oxidation or hydroxylation reactions.

b. Reductive Cyclization of N-Azidobenzoyl Pyrrolidine Derivatives

Recent advances have employed reductive cyclization strategies involving N-azidobenzoyl pyrrolidine derivatives. This method involves:

  • Synthesis of N-azidobenzoyl pyrrolidine intermediates.
  • Catalytic reduction (e.g., with SnCl₂ or Pd/C) to induce cyclization, forming the benzodiazepine ring with stereocontrol.
  • This approach allows for the introduction of the hydroxy group at the 9-position during or after the cyclization step.

Catalytic and One-Pot Synthetic Strategies

a. Catalytic Cyclizations Using Metal Catalysts

Recent research has focused on employing metal catalysts such as molybdenum, copper, or palladium to facilitate cyclization reactions:

  • Molybdenum-catalyzed reactions have been used to promote intramolecular nitrene insertion or C–H activation, enabling the formation of benzodiazepine rings with high stereoselectivity.
  • Copper-catalyzed cascade reactions involve nitrene formation from azides, followed by C–H insertion and ring closure, providing efficient routes to the target compound.

b. One-Pot Synthesis of Benzodiazepine Derivatives

Innovative one-pot methods have been developed, combining multiple steps into a single reaction vessel:

  • Starting from simple aromatic amines and o-nitrobenzoic derivatives, the process involves nitration, reduction, and cyclization steps.
  • For example, the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides using molybdenum or copper catalysis has demonstrated high yields and operational simplicity.

Stereoselective Synthesis Techniques

Achieving the (S)-configuration at the 11a-position is critical for biological activity. Approaches include:

  • Chiral auxiliaries or chiral catalysts during cyclization to induce stereoselectivity.
  • Asymmetric hydrogenation of precursor compounds, such as imines or nitro compounds, to set the stereochemistry.
  • Use of enantioselective synthesis pathways, including chiral pool synthesis starting from naturally occurring amino acids or chiral building blocks.

Key Reagents and Conditions

Step Reagents Conditions Purpose
Cyclization o-Phenylenediamine derivatives Reflux, acid or base catalysis Ring formation
Hydroxylation Oxidants like m-CPBA, hydrogen peroxide Mild oxidation conditions Hydroxy group introduction at position 9
Reduction SnCl₂, Pd/C Reflux or catalytic hydrogenation Azide to amine, ring closure
Stereoselective control Chiral catalysts or auxiliaries Controlled temperature and solvent Stereochemistry at 11a

Representative Synthetic Route

Based on recent literature, a typical synthesis involves:

  • Step 1: Preparation of a benzodiazepine precursor via condensation of o-phenylenediamine with a suitable aldehyde or ketone.
  • Step 2: Cyclization under acidic conditions to form the benzodiazepine core.
  • Step 3: Hydroxylation at the 9-position, often through oxidation with reagents like m-CPBA.
  • Step 4: Stereoselective reduction or chiral catalysis to establish the (S)-configuration at the 11a-position.
  • Step 5: Purification and characterization through NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Key Reaction Pathways

2.1 Hydroxylation
Metabolic studies indicate rapid hydroxylation at positions 3 and 11a. Derivatives with methyl groups at these positions (e.g., 10-methyl analogues) were synthesized to block metabolism, though they exhibited reduced anxiolytic activity compared to the parent compound .

2.2 Oxidation
Methyl groups in the molecule can be oxidized using tetrabutylammonium permanganate (TBAP) to generate corresponding benzoic acids. This step is critical in synthesizing benzothiazolyl derivatives .

2.3 Amide Coupling
Acid chlorides derived from oxidized intermediates are coupled with (2S)-2-[bis(ethylthio)methyl]pyrrolidine to form amides. This is followed by reduction and cyclodehydration to yield final products .

Structural and Stereochemical Analysis

3.1 Spectroscopic Characterization

  • 1H NMR : Reveals AB quartets for geminal protons (e.g., Jgem = 13.6 Hz for 1-H2 and Jgem = 11.7 Hz for 5-H2) .

  • IR : Carbonyl (C=O) stretches at ~1658 cm⁻¹ and hydroxyl (O–H) absorption bands .

  • Mass Spectrometry : Key fragments include m/z 386 (M⁺), 309 (base peak), and 242 .

3.2 Conformational Equilibrium
The molecule exhibits a conformational equilibrium between transoid and cisoid forms, influenced by substituent positions (R1, R2, R3) .

Mechanism of Action

The mechanism of action of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves its interaction with GABA_A receptors in the central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it produces sedative, anxiolytic, and muscle relaxant effects . The compound acts as a positive allosteric modulator of the GABA_A receptor complex, leading to increased GABA binding activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

PBD derivatives are classified based on substitutions at positions C2, C7, C8, and C11, as well as dimerization or conjugation strategies. Below is a detailed comparison of Compound A with key analogues:

Mono-PBD Derivatives

Compound Name Structural Modifications Key Properties Biological Activity Reference
Compound A (DC81) C9-OH, C7-OCH₃ (in natural form) m/z 247.1073; Melting point: 147.5–150°C (synthetic) Antitumor, antibiotic
C2-Fluoro Derivatives (e.g., IXa–IXc) C2-F substitution; dimerized via aliphatic linkers (n=3–5) Enhanced DNA cross-linking; Improved cytotoxicity 10–100x higher potency in cancer cell lines (e.g., MCF-7)
3-Methoxy Derivative C3-OCH₃ PSA: 34.03; Density: 1.42 g/cm³ Reduced DNA binding due to steric hindrance
8-Methyl-9-Hydroxy Derivative C8-CH₃, C9-OH Melting point: 154–156°C; IR: 3350 cm⁻¹ (OH/NH) Retained antitumor activity; Improved solubility

Dimeric and Hybrid PBDs

Compound Name Structural Features Key Properties Biological Activity Reference
C2-Fluoro Dimers (e.g., IXc) Bis-PBD linked via pentane-1,5-diyl LogP: 3.8–4.2; Purified via silica chromatography Dual DNA strand cross-linking; IC₅₀: 0.1–1 nM in leukemia models
Anthraquinone Conjugates (e.g., Vb) PBD linked to anthraquinone via butyloxy spacer Enhanced intercalation; UV-Vis λmax: 480 nm Synergistic DNA damage via alkylation and topoisomerase inhibition
Flavone-PBD Hybrid (4b) PBD linked to flavone via butoxy chain 1H NMR δ 3.92 (s, 3H, OCH₃); Melting point: 72–74°C Dual targeting: DNA alkylation and kinase inhibition
Naphthalimide Conjugates PBD linked to naphthalimide via piperazine Molecular weight: ~650 Da Mitochondrial targeting; Apoptosis induction in multidrug-resistant cancers

Physicochemical Properties

Property Compound A C2-Fluoro Dimer (IXc) 3-Methoxy Derivative
Molecular Weight 246.25 g/mol 778.72 g/mol 258.27 g/mol
LogP 1.8 4.2 2.1
Solubility Low in water; soluble in DMSO Lipophilic; requires PEG formulation Moderate in ethanol
Stability Degrades at pH > 8 Stable under physiological pH Sensitive to UV light

Biological Activity

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.236 g/mol
  • CAS Number : 71444-83-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core : Cyclization reactions are employed to create the core structure.
  • Introduction of Hydroxyl Group : Hydroxylation reactions introduce the hydroxyl group at the 9-position.
  • Reduction and Hydrogenation : These reactions modify specific positions to achieve the desired saturation.

Advanced techniques like catalytic hydrogenation enhance yield and purity during synthesis .

Anticonvulsant Properties

Research has demonstrated that this compound exhibits significant anticonvulsant activity. In various animal models:

  • Picrotoxin-induced convulsion model : The compound significantly prolonged the duration of clonic-tonic convulsions .
  • Pentobarbital-induced hypnotic model : It showed sedative effects comparable to diazepam .

Anxiolytic and Sedative Effects

In studies assessing anxiolytic properties through elevated plus maze tests in mice:

  • The compound displayed notable anxiolytic effects .
  • It was found to reduce anxiety levels effectively when compared to control groups.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • GABA Receptors : The compound likely binds to GABA_A receptors, enhancing inhibitory neurotransmission .
  • Modulation of Enzymatic Activity : It may influence enzymes involved in neurotransmitter metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepineTetracyclicAnxiolytic
(+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepineTetracyclicAnticonvulsant
DiazepamBenzodiazepineSedative/Anxiolytic

This comparison highlights that while many compounds exhibit similar activities (e.g., anxiolytic), (S)-1,2,3,11a-tetrahydro-9-hydroxy has distinct structural features that may confer unique pharmacological properties .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • Anticonvulsant Efficacy : In a study involving various benzodiazepine derivatives including (S)-1,2,3,11a-tetrahydro compounds showed improved efficacy in delaying convulsions compared to standard treatments .
  • Sedative Effects : Clinical evaluations indicated that this compound could serve as a potential alternative for treating anxiety and sleep disorders due to its sedative properties without significant side effects .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Toxicity data from structurally related compounds (e.g., nitro-substituted derivatives) warrant strict PPE (gloves, goggles) and fume hood use . Waste disposal must adhere to institutional guidelines for benzodiazepine analogs, which may require incineration or chemical neutralization .

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